![molecular formula C22H22N4O2 B2618543 1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900281-67-6](/img/structure/B2618543.png)
1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
1-Benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic tricyclic carboxamide derivative featuring a fused pyrido-pyrrolo-pyrimidine scaffold. Its synthesis involves the hydrolysis of methyl ester intermediates (e.g., compound 17) followed by condensation with aromatic amines using 1,10-carbonyldiimidazole (CDI) in acetonitrile . Key structural characteristics include:
- N-Benzyl group at position 1: Enhances lipophilicity and modulates steric interactions.
- N,N-Diethyl carboxamide at position 2: Influences hydrogen bonding and solubility.
- 4-Oxo group: Critical for hydrogen bonding with biological targets .
The compound has been investigated for antimicrobial and antiviral activity, with computational studies suggesting strong binding to viral proteases and bacterial enzymes .
Propriétés
IUPAC Name |
6-benzyl-N,N-diethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-24(4-2)22(28)18-14-17-20(26(18)15-16-10-6-5-7-11-16)23-19-12-8-9-13-25(19)21(17)27/h5-14H,3-4,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLWQTGGUNYXPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 388.47 g/mol. Its unique structure integrates multiple heterocyclic systems, including pyridine, pyrrolo, and pyrimidine rings, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HT29 (Colon Cancer) | 15.5 | Induction of apoptosis |
DU145 (Prostate Cancer) | 12.8 | Inhibition of EGFR tyrosine kinase |
In molecular docking studies, the compound demonstrated strong binding affinity to the EGFR tyrosine kinase, which is crucial for cancer cell proliferation and growth .
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory properties. It has been reported to suppress COX-2 activity effectively:
Compound | IC50 (μM) | Comparison with Celecoxib (IC50) |
---|---|---|
1-benzyl-N,N-diethyl... | 0.04 ± 0.02 | Equal to Celecoxib (0.04 ± 0.01) |
In vivo studies using carrageenan-induced paw edema models indicated that this compound significantly reduces inflammation comparable to established anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Preliminary investigations suggest antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that the presence of electron-releasing substituents enhances biological activity. For instance:
Compound | Notable Activities |
---|---|
7-methyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine | Antimicrobial |
N-butyl-pyrido[2,3-d]pyrimidinone | Analgesic |
Benzyl-pyrimido[5,4-e][1,3]thiazole | Anticancer |
This highlights the importance of functional groups in modulating the biological profiles of these heterocycles.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- In Vitro Studies : A study assessed the anti-cancer effects on HT29 and DU145 cell lines using MTT assays and demonstrated significant cytotoxicity at micromolar concentrations.
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating potential for therapeutic use in cancer treatment.
- Mechanistic Insights : Further investigations revealed that the compound influences apoptotic pathways and modulates inflammatory cytokines in treated cells.
Comparaison Avec Des Composés Similaires
Key Structural and Functional Insights
N-1 Substitution :
- Benzyl vs. Methyl : Benzyl groups (e.g., target compound) improve steric bulk, enhancing binding to hydrophobic pockets (e.g., Ag85C in TB ). Methyl groups (e.g., 22 , 23 ) reduce molecular weight but may limit target engagement .
- C-9 Methylation : Derivatives like 26 and 1 () show improved solubility (logP reduction from 2.47 to 1.64) and anti-TB potency due to optimized hydrogen bonding .
Carboxamide Modifications :
- N,N-Diethyl vs. Aryl Amides : Diethylamide (target compound) reduces polar surface area (42.35 Ų vs. 50.84 Ų for benzyl derivatives), favoring blood-brain barrier penetration . Aryl amides (e.g., 21–29 ) enhance π-π stacking with viral proteases, improving IC50 values .
Biological Activity Trends :
- Antiviral Activity : Aryl carboxamides with electron-withdrawing groups (e.g., 4-Cl in 22 ) exhibit stronger SARS-CoV-2 Mpro inhibition (IC50: 15.8 µM) compared to unsubstituted analogs .
- Antibacterial Activity : Bulky substituents (e.g., 4-methylphenyl in CAS 902034-99-5) correlate with broader Gram-positive coverage .
Table 2: Physicochemical Properties and Bioactivity
Property | Target Compound | Compound 22 | Compound 23 | CAS 902034-99-5 |
---|---|---|---|---|
Molecular Weight | 312.37 | 352.77 | 346.38 | 422.48 |
logP | 1.64 | 3.71 | 5.24 | 2.47 |
Polar Surface Area (Ų) | 42.35 | 50.84 | 50.84 | 50.84 |
MIC (Mtb, mg/mL) | 20 | N/A | N/A | 10 |
IC50 (SARS-CoV-2 Mpro, µM) | N/A | 15.8 | N/A | N/A |
Computational and Experimental Validation
- Binding Affinity : Molecular docking studies indicate that the target compound binds to Ag85C (ΔG: -8.2 kcal/mol) via hydrophobic interactions with benzyl and hydrogen bonds with the 4-oxo group .
- Antiviral Mechanism : Derivatives like 22 inhibit SARS-CoV-2 Mpro by forming a covalent bond with Cys145, as confirmed by MD simulations .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.